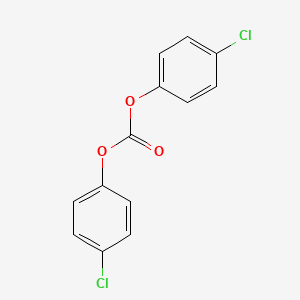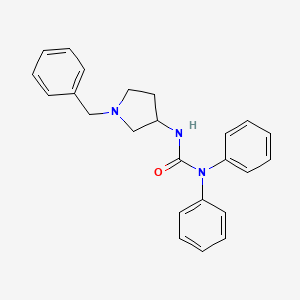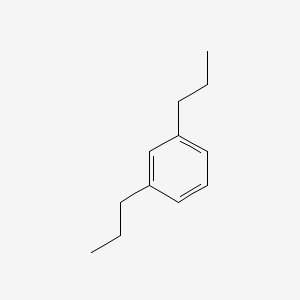
1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone is an organic compound with the molecular formula C19H17N3S It is a derivative of thiosemicarbazone, a class of compounds known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone can be synthesized through the condensation reaction between 1-naphthaldehyde and N-(3-methylphenyl)thiosemicarbazide. The reaction typically occurs in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
1-Naphthaldehyde+N-(3-methylphenyl)thiosemicarbazide→1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone
The reaction mixture is heated under reflux for several hours, and the product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of thiosemicarbazide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiosemicarbazone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiosemicarbazide derivatives.
Substitution: Various substituted thiosemicarbazones.
Scientific Research Applications
1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: Investigated for its antimicrobial and antiviral activities.
Medicine: Explored for its potential anticancer properties, particularly in inhibiting the growth of certain cancer cell lines.
Mechanism of Action
The mechanism of action of 1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone involves its interaction with various molecular targets. In biological systems, it can bind to metal ions, forming complexes that interfere with essential biological processes. For example, its anticancer activity may be attributed to its ability to chelate metal ions, thereby inhibiting metalloprotein functions crucial for cancer cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 1-Naphthaldehyde N-(4-fluorophenyl)thiosemicarbazone
- 4-methoxy-1-naphthaldehyde N-(3-methylphenyl)thiosemicarbazone
Comparison
1-Naphthaldehyde N-(3-methylphenyl)thiosemicarbazone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 1-Naphthaldehyde N-(4-fluorophenyl)thiosemicarbazone, the presence of a methyl group instead of a fluorine atom can significantly alter its electronic properties and, consequently, its interaction with biological targets.
Properties
CAS No. |
7701-06-6 |
|---|---|
Molecular Formula |
C19H17N3S |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-(3-methylphenyl)-3-[(E)-naphthalen-1-ylmethylideneamino]thiourea |
InChI |
InChI=1S/C19H17N3S/c1-14-6-4-10-17(12-14)21-19(23)22-20-13-16-9-5-8-15-7-2-3-11-18(15)16/h2-13H,1H3,(H2,21,22,23)/b20-13+ |
InChI Key |
XTCQDDNKKYMDIA-DEDYPNTBSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Butyl-3-methyl-1-(undecylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009217.png)

![(4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B12009232.png)

![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12009239.png)


![N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12009243.png)
![(5Z)-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-dodecyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009244.png)
![2-Phenylpyrrolo[2,1-a]isoquinoline](/img/structure/B12009251.png)
![1-Methoxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B12009261.png)

![3-ethyl-2-[(4-fluorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12009284.png)
